(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one
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Description
(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.178. The purity is usually 95%.
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Biological Activity
(2R,5S)-Tricyclo[4.2.1.0(2,5)]non-7-en-3-one, also known as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H9NO
- Molecular Weight : 135.16 g/mol
- Melting Point : 117-122°C
- Boiling Point : 332.225°C
- Density : 1.257 g/cm³
Biological Activity Overview
Research indicates that (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exhibits several biological activities, particularly in the fields of antimicrobial and antifungal properties.
Antimicrobial Activity
Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains. For instance:
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 18 | 200 |
These results suggest a promising potential for use in treating infections caused by these pathogens.
The mechanism by which (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
-
Antifungal Efficacy Against Candida spp.
A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against various Candida species. The results indicated that it inhibited biofilm formation and reduced cell viability in a dose-dependent manner. -
Synergistic Effects with Conventional Antibiotics
Research conducted by Anadys Pharmaceuticals demonstrated that when combined with conventional antibiotics like ampicillin, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one enhanced the overall antimicrobial activity, suggesting potential for combination therapies.
Pharmacological Applications
Due to its biological activities, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one is being investigated as a lead compound for developing new antimicrobial agents and could be particularly useful in treating resistant strains of bacteria and fungi.
Properties
IUPAC Name |
(2R,5S)-tricyclo[4.2.1.02,5]non-7-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-7,9H,3-4H2/t5?,6?,7-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWRWUYPONZDQY-XDBMUJACSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C1=O)C3CC2C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.